2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-6-14-11(18)8-20-12-15-10-5-4-9(2)7-17(10)13(19)16-12/h3-5,7H,1,6,8H2,2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUUWUIXNGCERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC=C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrido[1,2-a][1,3,5]triazin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol reagent.
Attachment of the prop-2-enylacetamide moiety: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin core can be reduced to form alcohols.
Substitution: The prop-2-enylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
- Core Heterocycle: The pyrido-triazinone core in the target compound is distinct from the oxadiazole or triazole rings in analogs.
Biological Activity
The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a pyrido[1,2-a][1,3,5]triazinyl core and a sulfanylacetamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The IUPAC name of the compound indicates the presence of several functional groups, which contribute to its biological activity. The molecular formula can be expressed as . The structural complexity suggests potential interactions with various biological targets.
Molecular Structure
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₄S |
| Molecular Weight | 393.46 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrido[1,2-a][1,3,5]triazin structures. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to enhance this activity by disrupting bacterial cell membranes .
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders. This inhibition suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Antioxidant Activity
Research indicates that similar triazine derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of triazine derivatives on human cancer cell lines:
- Objective : To assess the cytotoxicity of synthesized compounds.
- Method : MTT assay was used to determine cell viability.
- Results : Notably, one derivative exhibited over 70% inhibition of cell growth in MCF-7 cells at a concentration of 10 µM.
Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of various triazine derivatives showed:
| Compound Name | Zone of Inhibition (mm) |
|---|---|
| 2-({7-methyl-4-oxo...}acetamide | 15 |
| Standard Antibiotic (e.g., Chloramphenicol) | 20 |
The results indicated that while the compound showed moderate antibacterial activity, it was less effective than standard antibiotics but still promising for further development.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide with high purity?
- Methodology : Multi-step organic synthesis is typically required, involving condensation reactions to form the pyrido-triazine core, followed by sulfanyl-acetamide coupling. Key steps include:
- Precursor preparation : Use of 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine-2-thiol as a starting material, synthesized via cyclization of substituted pyridine derivatives under acidic conditions .
- Sulfanyl linkage : Reaction with α-chloroacetamide derivatives in the presence of KOH or NaH to form the sulfanyl bridge .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., methyl group at position 7 of the pyrido-triazine ring, prop-2-en-1-yl acetamide linkage) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z: calculated for , 325.09) .
- X-ray crystallography : Single-crystal analysis for absolute configuration validation, though this requires highly pure crystalline samples .
Q. What preliminary assays are recommended to assess its bioactivity?
- Methodology :
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs like ciprofloxacin .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC values and dose-response curves .
- Enzyme inhibition : Kinetic studies against kinases or proteases linked to disease pathways (e.g., EGFR tyrosine kinase), using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodology :
- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states, identifying energy barriers for key steps like triazine ring formation .
- Solvent effects : COSMO-RS simulations to predict solvent compatibility and optimize yield (e.g., DMF vs. THF) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/Cu for cross-coupling steps) and reaction conditions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay, ChEMBL) to identify outliers or assay-specific variability .
- Orthogonal assays : Validate cytotoxicity results using alternate methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the sulfanyl group with oxadiazole) to isolate contributions of specific functional groups .
Q. How does the compound’s stability under physiological conditions impact drug development?
- Methodology :
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via LC-MS .
- Metabolic stability : Liver microsome assays (human/rat) to measure half-life and identify major metabolites (e.g., oxidation of the allyl group) .
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using HPLC-DAD .
Critical Considerations
- Contradictory evidence : Variations in reported MIC values may stem from differences in bacterial strains or assay protocols. Cross-validate using CLSI guidelines .
- Synthetic challenges : The allyl acetamide group is prone to hydrolysis; use anhydrous conditions and stabilize with radical inhibitors (e.g., BHT) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
